

Electrochemical properties of 1-Methylbenzotriazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylbenzotriazole**

Cat. No.: **B083409**

[Get Quote](#)

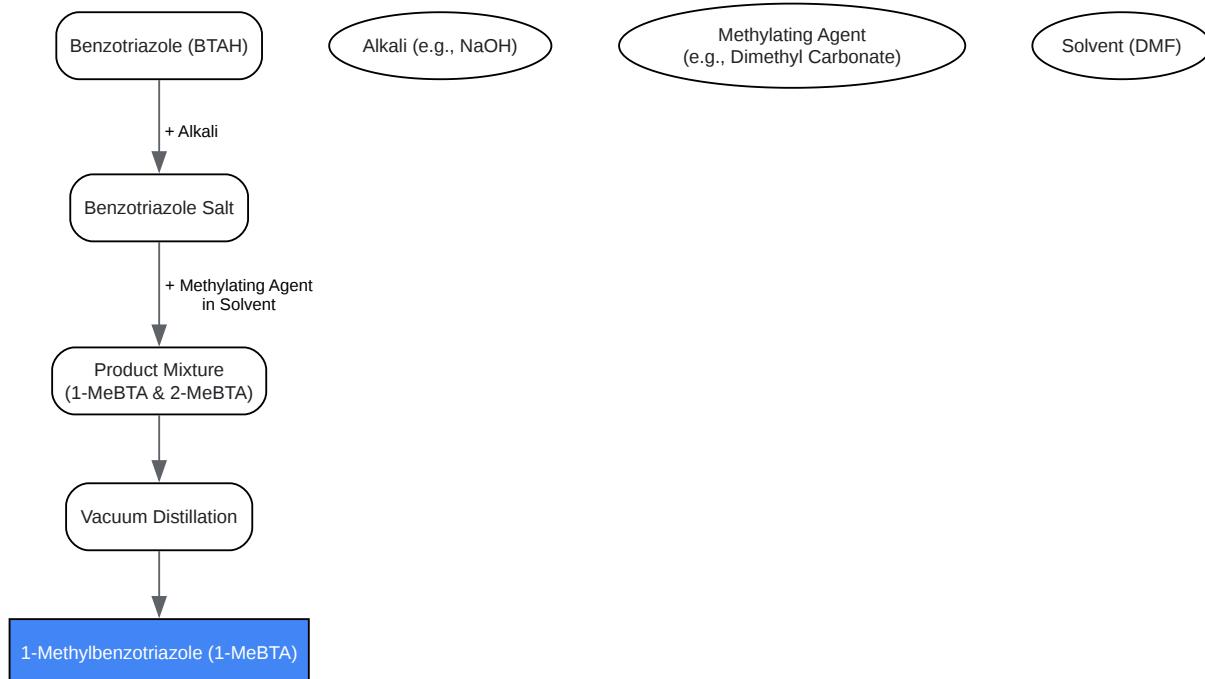
An In-depth Technical Guide to the Electrochemical Properties of **1-Methylbenzotriazole**

Executive Summary

1-Methylbenzotriazole (1-MeBTA) is an N-substituted derivative of the widely recognized corrosion inhibitor, benzotriazole (BTA). While sharing a common heterocyclic framework, the methylation at the N1 position imparts distinct electrochemical characteristics that fundamentally alter its interaction with metal surfaces. This guide provides a detailed exploration of the electrochemical properties of 1-MeBTA, intended for researchers, materials scientists, and professionals in fields where metal protection is paramount. We will dissect its synthesis, fundamental redox behavior, mechanism of action as a corrosion inhibitor, and the advanced electrochemical and spectroscopic techniques used for its characterization. A critical focus will be placed on the comparative analysis between 1-MeBTA and its more effective counterparts, BTA and tolyltriazole, explaining the structural causality behind their differing performances.

Introduction to 1-Methylbenzotriazole

1-Methylbenzotriazole is an organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methyl group substituted on a nitrogen atom. It is a cream-colored solid, generally soluble in most organic solvents but insoluble in water.^[1]


Chemical Structure and Properties

The key structural feature of 1-MeBTA is the methyl group on the N1 position of the triazole ring. This distinguishes it from ring-substituted isomers like 4- or 5-methylbenzotriazole (collectively known as tolyltriazole).[2] This N-substitution is not a trivial modification; it blocks the nitrogen atom from deprotonation, a critical step in the formation of the highly protective polymeric films characteristic of BTA.[3]

Property	Value
Molecular Formula	C ₇ H ₇ N ₃ [4]
Molecular Weight	133.154 g/mol [4]
Appearance	Cream solid (almost white)[1]
Solubility	Soluble in most organic solvents; insoluble in H ₂ O[1]
CAS Number	13351-73-0

Synthesis Overview

The synthesis of 1-MeBTA is typically achieved through the methylation of benzotriazole. Common methods involve reacting benzotriazole with a methylating agent like methyl iodide (MeI) or dimethyl carbonate in the presence of a base and a suitable solvent.[1][5] It is important to note that these reactions can often produce a mixture of **1-methylbenzotriazole** and 2-methylbenzotriazole, which may require separation by methods such as vacuum distillation.[5]

[Click to download full resolution via product page](#)

*General synthesis pathway for **1-Methylbenzotriazole**.*

Fundamental Electrochemical Characteristics

The electrochemical relevance of 1-MeBTA is not derived from its own redox activity but from its profound influence on the electrochemical processes occurring at a metal/electrolyte interface.

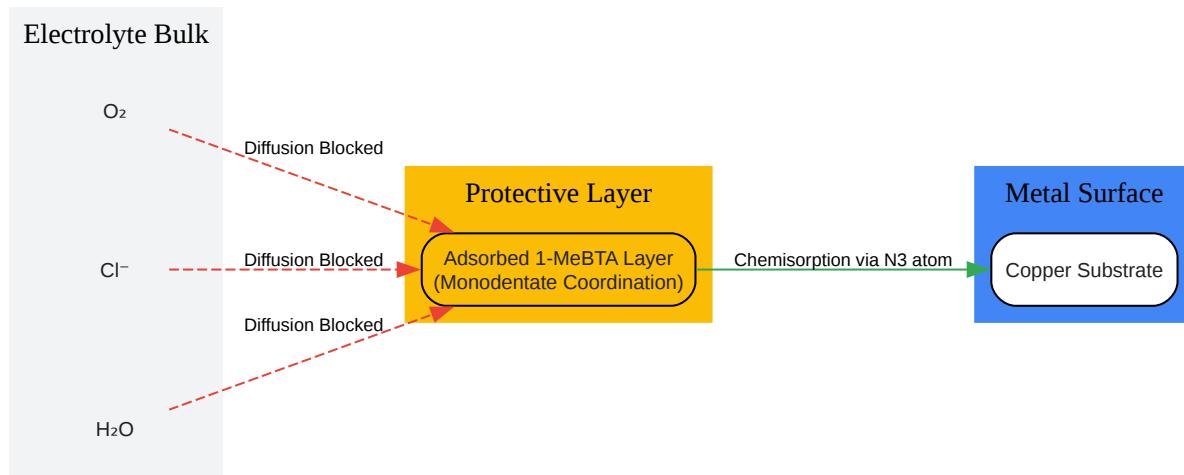
Redox Behavior

In the context of corrosion, 1-MeBTA is generally considered "redox innocent," meaning it does not typically undergo oxidation or reduction within the potential windows relevant to the corrosion of common metals like copper.^[1] Its primary role is to alter the surface chemistry of the metal to prevent such reactions from occurring.

Adsorption and Coordination at Metal Interfaces

The cornerstone of 1-MeBTA's function is its ability to adsorb onto a metal surface. The mechanism proceeds via the nitrogen atom at position 3 (N3) of the azole ring, which possesses a lone pair of electrons.^{[1][6]} This electron pair readily donates to vacant d-orbitals of surface metal atoms (particularly copper), forming a coordinate bond. This process is a form of chemisorption.

In almost all documented cases, 1-MeBTA behaves as a monodentate ligand, coordinating to a single metal ion through the N3 atom.^{[1][3][6]} This monodentate ligation is a direct consequence of the N1 methylation, which prevents the molecule from acting as a bridging ligand between two metal centers—a behavior crucial for the superior performance of unsubstituted BTA.^[3]


Application as a Corrosion Inhibitor

While 1-MeBTA is used in applications like antifreeze and water treatment fluids, its efficacy as a primary corrosion inhibitor is nuanced and often context-dependent.^[4]

Mechanism of Surface Protection

1-MeBTA inhibits corrosion by forming an adsorbed monomolecular layer on the metal surface. This layer functions as a physical barrier that:

- **Blocks Active Sites:** It physically covers the anodic and cathodic sites on the metal surface, preventing dissolution and reduction reactions.
- **Hinders Mass Transport:** It impedes the diffusion of corrosive species, such as dissolved oxygen, chloride ions, and hydronium ions, from the bulk solution to the metal surface.^{[7][8]}

[Click to download full resolution via product page](#)

Barrier mechanism of the 1-MeBTA protective layer.

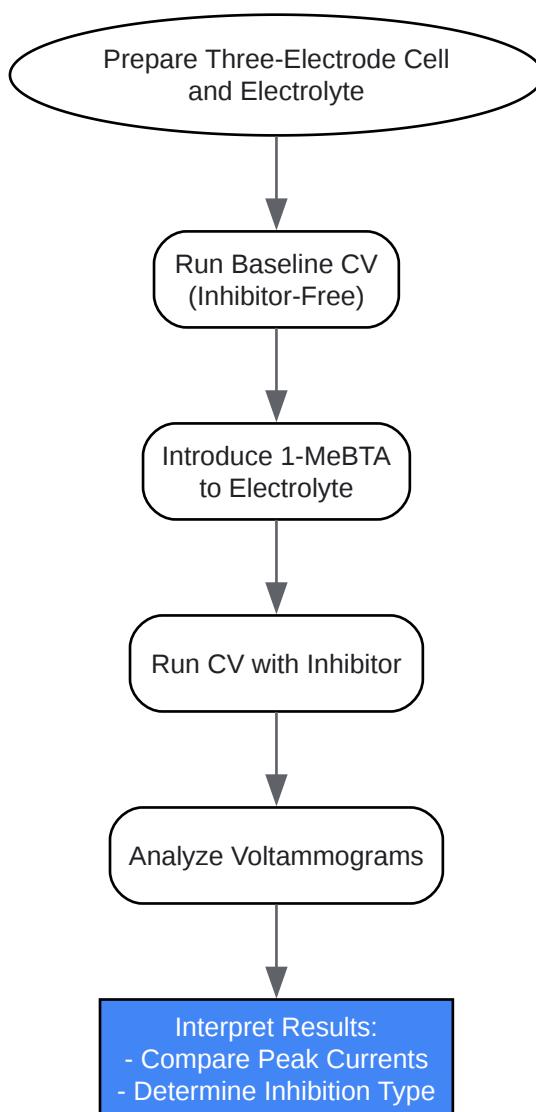
Comparative Efficacy: 1-MeBTA vs. BTA and Tolytriazole

Field experience and laboratory studies consistently show that 1-MeBTA is a less effective corrosion inhibitor for copper compared to benzotriazole (BTA) and tolytriazole.[2]

- Benzotriazole (BTA): The hydrogen on the N1 atom of BTA is weakly acidic ($pK_a = 8.2$) and can be lost (deprotonation) upon interaction with a metal surface.[1] This allows the resulting benzotriazolate anion to act as a bridging ligand, forming a highly stable, insoluble, and robust polymeric $[Cu(I)BTA]_n$ film.[7] This film provides a much more effective barrier than the simple adsorbed monolayer of 1-MeBTA.
- Tolytriazole (TT): As a ring-substituted (C-methylated) BTA, tolytriazole retains the acidic N-H proton and thus functions similarly to BTA, forming a highly protective film. It is often considered as effective, or even slightly better than, BTA.[2]
- **1-Methylbenzotriazole (1-MeBTA):** The stable C-N bond of the methyl group at the N1 position prevents deprotonation. This structural constraint is the primary reason for its inability to form the dense polymeric network, leading to reduced protective capabilities.[3]

Early research explicitly noted that 1-MeBTA did not confer tarnish resistance to copper, unlike its ring-substituted counterparts.[\[2\]](#)

Experimental Protocols for Electrochemical Analysis


The inhibitory properties of 1-MeBTA are quantified using a suite of standard electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to investigate the redox behavior of a system.[\[9\]](#) When studying an inhibitor, it reveals how the compound affects the oxidation (anodic) and reduction (cathodic) processes on the electrode surface.

Methodology:

- Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., copper), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum foil).[\[9\]](#)[\[10\]](#)
- Electrolyte: An appropriate corrosive medium is chosen, such as a 3.5% NaCl solution to simulate a marine environment.[\[8\]](#)
- Procedure:
 - Record a baseline CV of the working electrode in the inhibitor-free electrolyte.
 - Introduce 1-MeBTA to the electrolyte at the desired concentration.
 - Perform the same CV scan. The potential is swept from a starting value to a vertex potential and then back.[\[9\]](#)
- Interpretation: In the presence of an effective inhibitor like 1-MeBTA, a significant reduction in the peak current densities for both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) waves will be observed.[\[11\]](#) This indicates that the inhibitor is impeding both reactions, characteristic of a mixed-type inhibitor.[\[12\]](#)

[Click to download full resolution via product page](#)

Workflow for Cyclic Voltammetry analysis of an inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that probes the metal/solution interface by applying a small amplitude AC potential over a wide range of frequencies. It provides quantitative data on the resistance and capacitance of the interface.

Methodology:

- Setup: The same three-electrode cell as for CV is used.

- Procedure:
 - The electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP).
 - An AC potential perturbation (typically 5-10 mV) is applied across a frequency range (e.g., 100 kHz to 10 mHz).[13]
- Interpretation: The data is typically presented as Nyquist and Bode plots. For an inhibited system, the Nyquist plot will show a much larger semicircle diameter, which corresponds to an increased charge-transfer resistance (R_{ct}).[14] A higher R_{ct} value signifies a slower corrosion rate. The Bode plot will show a higher impedance modulus at low frequencies and a phase angle approaching -90° over a wider frequency range, indicative of a more capacitive (i.e., more protective) surface film.[12]

Potentiodynamic Polarization

This technique involves scanning the potential away from the OCP in both the anodic and cathodic directions to measure the resulting current. It is used to determine key corrosion parameters.

Methodology:

- Setup: A three-electrode cell is used.
- Procedure: After stabilization at OCP, the potential is swept slowly (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[13]
- Interpretation: The resulting Tafel plot ($\log |\text{current density}|$ vs. potential) is analyzed to extract:
 - Corrosion Potential (E_{corr}): The potential at which the anodic and cathodic reaction rates are equal.
 - Corrosion Current Density (i_{corr}): A direct measure of the corrosion rate. The addition of 1-MeBTA should cause a significant decrease in i_{corr} , quantifying its inhibition efficiency.[12]

Advanced Characterization and Modeling

To fully understand the inhibitor-surface interaction, electrochemical data is complemented by spectroscopic and computational methods.

Spectroscopic and Surface Analysis

- X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides elemental and chemical state information about the top few nanometers of the surface. XPS can confirm the presence of nitrogen from the adsorbed 1-MeBTA on the metal surface and identify the formation of metal-inhibitor complexes.[15][16]
- Surface-Enhanced Raman Spectroscopy (SERS): SERS provides vibrational information about molecules adsorbed on a roughened metal surface, allowing for in-situ identification of the inhibitor's orientation and bonding mechanism at the metal/solution interface.[1]

Computational Modeling Insights

- Density Functional Theory (DFT): DFT and other quantum chemical calculations are used to model the 1-MeBTA molecule and its interaction with metal clusters.[17] These simulations can predict the most stable adsorption geometries, calculate binding energies, and analyze the electronic structure (e.g., HOMO/LUMO orbitals) to explain the molecule's reactivity and tendency to donate electrons to the metal surface.[18][19]

Summary and Future Outlook

1-Methylbenzotriazole is an effective corrosion inhibitor that functions by forming a protective, chemisorbed monolayer on metal surfaces. Its electrochemical signature is characterized by the suppression of both anodic and cathodic reaction currents, as demonstrated by cyclic voltammetry and potentiodynamic polarization, and a significant increase in charge-transfer resistance, as measured by EIS.

However, its performance is fundamentally limited by its molecular structure. The methylation at the N1 position prevents the deprotonation necessary to form the robust, cross-linked polymeric films that make benzotriazole and tolyltriazole superior inhibitors for copper. This distinction is a textbook example of how a subtle change in molecular architecture can lead to a significant difference in macroscopic electrochemical properties and performance.

Future research may focus on synergistic formulations where 1-MeBTA is combined with other inhibitors to enhance film stability or explore its utility in specialized, non-aqueous environments where its solubility profile may be advantageous.

References

- Perlepes, S. P., et al. (2021). Towards Construction of the “Periodic Table” of **1-Methylbenzotriazole**. MDPI. [\[Link\]](#)
- CN102977042B - Preparation method of **1-methylbenzotriazole**.
- Corrosion Inhibition of Copper by Tolytriazole. (1976). Journal of the Electrochemical Society. [\[Link\]](#)
- CN1085664C - Process for synthesizing methyl benzotriazazole.
- Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. (2025). Tenger Chemical. [\[Link\]](#)
- Towards Construction of the “Periodic Table” of **1-Methylbenzotriazole**. (2021).
- 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing of Bearing Steel. (2020).
- Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. (2024). Maysun Chem. [\[Link\]](#)
- Effect of benzotriazole on corrosion inhibition of copper under flow conditions. (2014). CSIR-CECRI. [\[Link\]](#)
- A Study of **1-Methylbenzotriazole** (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies. (2023).
- The influence of benzotriazole on anodic behaviour of AgCu50 alloy in the presence of chlorides. (2013). Tehnička. [\[Link\]](#)
- Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. (2021). MDPI. [\[Link\]](#)
- Methyl-1H-benzotriazole. (2019). Tiiips. [\[Link\]](#)
- Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary. (2023). Semantic Scholar. [\[Link\]](#)
- Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). PMC - NIH. [\[Link\]](#)
- Electrochemical study and computational details of copper corrosion inhibition by 1H-benzotriazole in 3 wt. % NaCl medium.
- The Anodic Polarization Behavior of Copper in Aqueous Chloride/ Benzotriazole Solutions. (1991).
- Theoretical and electrochemical analysis on inhibition effects of benzotriazole derivatives (un- and methyl) on copper surface. (2021).

- Anodic Polarization Behavior of Copper in Aqueous Chloride/Benzotriazole Solutions. (1991). Semantic Scholar. [\[Link\]](#)
- Influence of 5-chloro and 5-methyl benzotriazole on the corrosion of copper in acid solution: An experimental and a theoretical approach. (2009).
- Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. (2023).
- The effect of immersion time in a benzotriazole solution on anodic behaviour of AgCu50 alloy. (2016).
- Inhibition of Cu, CuZn37 brass and CuAl8 bronze corrosion by 5-methyl, 5-chloro and unsubstituted benzotriazole. (2020). Taylor & Francis Online. [\[Link\]](#)
- 5-methyl-1H-benzotriazole as potential corrosion inhibitor for electrochemical-mechanical planarization of copper. (2012).
- 1H-Benzotriazole. PubChem - NIH. [\[Link\]](#)
- Impedance and XPS study of benzotriazole films formed on copper, copper–zinc alloys and zinc in chloride solution. (2009).
- Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution. (2009).
- Potential-Dependent Sum Frequency Generation Study of 5-Methylbenzotriazole on Polycrystalline Copper, Platinum, and Gold. (2006).
- **1-Methylbenzotriazole.** PubChem - NIH. [\[Link\]](#)
- The “Periodic Table” of **1-methylbenzotriazole**: Zinc(II) Complexes. (2022). MDPI. [\[Link\]](#)
- Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. (2023). MDPI. [\[Link\]](#)
- A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. (2024). MTX Labs. [\[Link\]](#)
- Computational Electrochemistry. Uppsala University. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole [\[mdpi.com\]](#)

- 2. content.ampp.org [content.ampp.org]
- 3. The “Periodic Table” of 1-methylbenzotriazole: Zinc(II) Complexes [mdpi.com]
- 4. Methyl-1H-benzotriazole [tiiips.com]
- 5. CN102977042B - Preparation method of 1-methylbenzotriazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 8. cecri.res.in [cecri.res.in]
- 9. mtlabsglobal.com [mtlabsglobal.com]
- 10. tmt.unze.ba [tmt.unze.ba]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Computational Electrochemistry – Department of Chemistry - Ångström Laboratory – Uppsala University [uu.se]
- To cite this document: BenchChem. [Electrochemical properties of 1-Methylbenzotriazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083409#electrochemical-properties-of-1-methylbenzotriazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com